molecular formula C14H10ClFO3 B14020646 4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid

Cat. No.: B14020646
M. Wt: 280.68 g/mol
InChI Key: GJMRVNROWZZRFP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by chlorination and fluorination steps . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Similar in structure but lacks the chlorine and fluorine atoms.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxy group instead of a carboxylic acid group.

    4-(Benzyloxy)-2-chlorobenzoic acid: Similar but does not have the fluorine atom.

Uniqueness

4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

Molecular Formula

C14H10ClFO3

Molecular Weight

280.68 g/mol

IUPAC Name

2-chloro-5-fluoro-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H10ClFO3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)

InChI Key

GJMRVNROWZZRFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)Cl)C(=O)O)F

Origin of Product

United States

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